Precise Spacer Length: 16-Atom (18.3 Å) dPEG® Chain vs. Shorter PEG Analogs
The monodisperse PEG4 chain of Thiol-PEG4-acid provides a defined 16-atom (18.3 Å) spacer length . In PROTAC design, a linker that is too short (e.g., PEG2) prevents the E3 ligase and target protein from achieving the mutual orientation required for ubiquitination, while a longer, more flexible linker (e.g., PEG6 or PEG8) can increase the entropic cost of ternary complex formation, potentially reducing degradation efficiency [1]. The 16-atom length of PEG4 is empirically identified as a 'sweet spot' for inducing degradation across diverse target proteins, offering a balance of rigidity and reach not found in shorter or longer PEG linkers [1].
| Evidence Dimension | Molecular Spacer Length |
|---|---|
| Target Compound Data | 16 atoms (18.3 Å) |
| Comparator Or Baseline | PEG2 (shorter); PEG6/PEG8 (longer) |
| Quantified Difference | PEG2: ~10-12 atoms; PEG6: ~22 atoms; PEG8: ~28 atoms (estimated) |
| Conditions | PROTAC ternary complex formation (inferred from class-level structure-activity relationships) |
Why This Matters
The specific 16-atom spacer length of Thiol-PEG4-acid is a critical design parameter for achieving efficient protein degradation in PROTACs, directly impacting the success of targeted therapy development.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
